molecular formula C12H17N B1354989 3,3-diethyl-2,3-dihydro-1H-indole CAS No. 130546-01-9

3,3-diethyl-2,3-dihydro-1H-indole

Cat. No. B1354989
M. Wt: 175.27 g/mol
InChI Key: VSAJILQTDDOIET-UHFFFAOYSA-N
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Description

“3,3-diethyl-2,3-dihydro-1H-indole” is a heterocyclic compound . It is a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “3,3-diethyl-2,3-dihydro-1H-indole” is derived from the indole structure, which consists of a benzene ring fused to a pyrrole ring . The 3D structure of the molecule can be viewed using specific software .


Chemical Reactions Analysis

Indole derivatives, including “3,3-diethyl-2,3-dihydro-1H-indole”, can undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the excessive π-electrons delocalization . They can also be involved in one-pot, multistep regimens that provide efficiency in terms of time, cost, yield, labor, energy, and consumables .

Scientific Research Applications

Indole Synthesis A Review and Proposed Classification


The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole syntheses, focusing on the various strategies and methods developed over time. It discusses the historical and recent contributions to the field, highlighting the strategic approaches and name reactions associated with indole synthesis, providing valuable insights into the chemical properties and synthesis methodologies of compounds like 3,3-diethyl-2,3-dihydro-1H-indole (Taber & Tirunahari, 2011).

Chemical Functionalization and Biological Activities

Recent Advances on the C2-Functionalization of Indole via Umpolung
Deka, Deb, and Baruah (2020) discuss the C2-functionalization of indoles, particularly focusing on umpolung strategies that enhance the reactivity and potential pharmaceutical applications of indoles, like 3,3-diethyl-2,3-dihydro-1H-indole, by behaving as electrophiles at specific positions (Deka, Deb, & Baruah, 2020).

Chemistry and Biology of Indoles and Indazoles A Mini-Review


Ali et al. (2013) discuss the medicinal applications and importance of indoles and indazoles, noting their diverse biological activities and therapeutic potentials, which could be relevant for understanding the applications of 3,3-diethyl-2,3-dihydro-1H-indole in various medical and biological contexts (Ali, Dar, Pradhan, & Farooqui, 2013).

Application in Drug Synthesis and Pharmacology

Synthesis of Heterocyclic Compounds Based on Isatins
Sadeghian and Bayat (2022) highlight the use of isatins and their derivatives for forming a range of N-heterocycles, demonstrating the significance of heterocyclic molecules like 3,3-diethyl-2,3-dihydro-1H-indole in drug development and pharmacology (Sadeghian & Bayat, 2022).

Therapeutic Prospects and Mechanisms

Medicinal Perspective of Indole Derivatives Recent Developments and Structure-Activity Relationship Studies


Kumar et al. (2020) review the significance of indole derivatives in treating various pharmacological diseases. They discuss the diverse biological activities of indole compounds and their potential as novel drug candidates, which may include the therapeutic possibilities of derivatives like 3,3-diethyl-2,3-dihydro-1H-indole (Kumar, Sharma, Kalra, Singh, Monga, & Kumar, 2020).

A Brief Review of the Biological Potential of Indole Derivatives
Kumar and Ritika (2020) emphasize the clinical and biological applications of indole derivatives, discussing the wide array of biological activities and the potential for new therapeutic developments based on the indole structure, potentially including 3,3-diethyl-2,3-dihydro-1H-indole (Kumar & Ritika, 2020).

Safety And Hazards

While specific safety and hazard information for “3,3-diethyl-2,3-dihydro-1H-indole” is not available in the search results, it’s important to handle all chemicals with care. Avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for “3,3-diethyl-2,3-dihydro-1H-indole” and other indole derivatives involve their potential applications in drug discovery. Indoles are considered a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles . Therefore, the development of new synthesis methods and the exploration of their diverse biological activities are areas of ongoing research .

properties

IUPAC Name

3,3-diethyl-1,2-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-3-12(4-2)9-13-11-8-6-5-7-10(11)12/h5-8,13H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAJILQTDDOIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC2=CC=CC=C21)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569186
Record name 3,3-Diethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-diethyl-2,3-dihydro-1H-indole

CAS RN

130546-01-9
Record name 3,3-Diethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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